Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate
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Overview
Description
Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
Uniqueness
Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
832090-50-3 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-4-12-13(15(18)19-3)10(2)16-14(17-12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI Key |
BHIGPSPOKKJLBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1C(=O)OC)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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